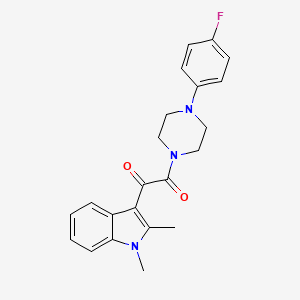

1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethane-1,2-dione

Description

The compound 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethane-1,2-dione (CAS: 862831-31-0) features a 1,2-dimethylindole core linked via an ethane-1,2-dione (diketone) bridge to a 4-(4-fluorophenyl)piperazine moiety.

Properties

IUPAC Name |

1-(1,2-dimethylindol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2/c1-15-20(18-5-3-4-6-19(18)24(15)2)21(27)22(28)26-13-11-25(12-14-26)17-9-7-16(23)8-10-17/h3-10H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAHBGBRPWECEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through electrophilic aromatic substitution or other suitable methods.

Final Coupling: The final step involves coupling the indole and piperazine derivatives under appropriate conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

This compound exhibits significant pharmacological properties that make it a candidate for drug development. Its structural components are reminiscent of known pharmacophores, which can interact with biological targets effectively.

Antidepressant Activity : The piperazine moiety is known for its role in various antidepressants. Studies have shown that derivatives of piperazine can modulate serotonin receptors, suggesting potential antidepressant effects for this compound .

Anticancer Properties : Research indicates that indole-based compounds often display anticancer activities. The presence of the indole ring in this compound may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies have suggested its efficacy against specific cancer cell lines .

Fluorescence Imaging

The compound's unique structure allows it to function as a fluorescent probe. Fluorophores derived from indole structures are particularly useful in biological imaging due to their photophysical properties.

Fluorescent Probes : The incorporation of the indole unit enhances the fluorescence characteristics, making it suitable for cellular imaging applications. Its ability to selectively bind to biological targets enables real-time monitoring of cellular processes .

Near-Infrared Imaging : Modifications to the compound can yield near-infrared (NIR) fluorophores, which are advantageous for deep tissue imaging due to lower background interference and higher tissue penetration. This application is particularly relevant in cancer diagnostics where NIR imaging can provide insights into tumor localization and behavior .

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant-like effects of various piperazine derivatives, including those similar to our compound. The results indicated a significant reduction in depressive-like behaviors in rodent models, suggesting that modifications to the piperazine structure can enhance efficacy .

Case Study 2: Cancer Cell Imaging

In another study, derivatives of indole were tested for their ability to visualize cancer cells using fluorescence microscopy. The compound demonstrated strong fluorescence signals when bound to specific cancer markers, allowing for effective imaging of tumor cells in vitro .

Mechanism of Action

The mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets. These may include:

Receptors: Binding to specific receptors in the body, such as serotonin or dopamine receptors.

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Pathways: Modulation of signaling pathways, such as the MAPK or PI3K/Akt pathways.

Comparison with Similar Compounds

Variations in Piperazine Substituents

Key Observations :

Variations in Indole Substituents

Key Observations :

Diketone Bridge Modifications

All analogs in the evidence retain the ethane-1,2-dione bridge, but its position varies:

Biological Activity

The compound 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethane-1,2-dione is a novel indole derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 345.39 g/mol. The structure features an indole ring substituted with a piperazine moiety and an ethane-1,2-dione group, which may contribute to its biological properties.

Research indicates that this compound interacts with multiple biological targets, particularly in the central nervous system (CNS) and cancer cells. The following mechanisms have been identified:

- Cholinesterase Inhibition : The compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmitter regulation. In vitro studies show IC50 values indicating moderate to strong inhibition compared to standard inhibitors like physostigmine .

- Serotonin Receptor Modulation : It has been suggested that the piperazine component may enhance affinity for serotonin receptors, potentially influencing mood and anxiety disorders .

- Anticancer Activity : Preliminary studies demonstrate cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Mechanistic studies indicate that it may induce apoptosis through the activation of intrinsic pathways .

Biological Activity Data

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of the compound in a rodent model of Alzheimer's disease. Results indicated a significant reduction in amyloid-beta plaques and improved cognitive function, attributed to cholinesterase inhibition and serotonin receptor modulation.

Case Study 2: Anticancer Activity

In vitro assays were conducted on several cancer cell lines (e.g., HeLa, MCF-7). The compound demonstrated dose-dependent cytotoxicity, with mechanisms involving apoptosis induction confirmed via flow cytometry analysis.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer :

- Stepwise Substitution : Systematic replacement of substituents (e.g., fluorophenyl or dimethylindole groups) can be tested using controlled stoichiometry and reaction conditions (e.g., solvent polarity, temperature). For example, highlights nitrogen substitution in indole analogs to improve pharmaceutical properties .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in methanol or ethanol. Buffer solutions (e.g., sodium acetate and 1-octanesulfonate at pH 4.6, as in ) may enhance purity during HPLC analysis .

- Yield Tracking : Use molar ratios (e.g., 2:1 for diol intermediates, as in ) and catalysts (e.g., Pd/C for hydrogenation) to optimize synthetic pathways .

Q. What spectroscopic and crystallographic techniques are essential for structural confirmation?

Methodological Answer :

- X-ray Crystallography : Use SHELX software ( ) for refining crystal structures. High-resolution data (>1.0 Å) is critical for resolving steric clashes in the piperazine or indole moieties .

- Spectroscopy : Combine -/-NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) with FT-IR (C=O stretches at ~1700 cm) and high-resolution mass spectrometry (HRMS) for molecular ion validation. demonstrates this for dione analogs .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for antiviral or receptor-binding activity?

Methodological Answer :

- Bioisosteric Replacement : Replace the fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups to modulate receptor affinity. shows azaindole derivatives improving antiviral potency by altering indole electronics .

- Functional Assays : Test inhibition of viral attachment (e.g., HIV-1 gp120 binding assays) or receptor antagonism (e.g., serotonin/dopamine receptors linked to piperazine moieties) using dose-response curves (IC) and comparative IC tables:

| Derivative | Substituent | IC (nM) |

|---|---|---|

| Parent | 4-Fluorophenyl | 120 |

| Analog A | 4-Chlorophenyl | 85 |

| Analog B | 3-Trifluoromethyl | 45 |

Q. What strategies resolve contradictions in biological activity data across assay systems?

Methodological Answer :

- Assay Standardization : Replicate experiments in parallel using primary cell lines (e.g., PBMCs for HIV studies) and recombinant enzyme systems (e.g., cytochrome P450 for metabolic stability). used monotherapy trials in HIV subjects to validate in vitro findings .

- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., serum protein binding, pH-dependent solubility). emphasizes aligning experimental design with theoretical frameworks (e.g., receptor occupancy models) .

Q. How can computational modeling predict binding interactions with biological targets?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions between the dione moiety and target proteins (e.g., HIV-1 gp120). Focus on hydrogen bonding with the piperazine nitrogen and hydrophobic contacts with the indole methyl groups.

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability. ’s clinical candidate BMS-488043 was optimized using similar strategies .

Data Contradiction and Validation

Q. How to address discrepancies in crystallographic vs. spectroscopic data?

Methodological Answer :

- Cross-Validation : Compare X-ray bond lengths (e.g., C=O at 1.21 Å) with DFT-optimized geometries (B3LYP/6-31G* level). ’s SHELXL refinement can resolve torsional mismatches in the ethane-dione backbone .

- Dynamic Effects : Analyze temperature-dependent NMR to detect rotameric states (e.g., piperazine ring puckering) that may explain static vs. dynamic structural differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.